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Compound of Interest

Compound Name: 01918

Cat. No.: B7910220

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic cannabinoid analog,
0-1918. It details its chemical synthesis, physicochemical and biological characterization, and
the key signaling pathways it modulates. This document is intended to serve as a valuable
resource for researchers in pharmacology and drug development.

Introduction to 0-1918

0-1918 is a synthetic analog of cannabidiol (CBD) that has garnered significant interest in the
scientific community for its selective activity at orphan G protein-coupled receptors (GPCRS).
Unlike many cannabinoids, O-1918 does not exhibit significant binding affinity for the classical
cannabinoid receptors, CB1 and CB2. Instead, it primarily functions as an antagonist at GPR18
and GPR55, two receptors implicated in a variety of physiological processes, including immune
response, pain perception, and cardiovascular function. Emerging evidence also suggests that
0-1918 can act as a biased agonist at GPR18, selectively activating certain downstream

signaling cascades.

Physicochemical Properties of O-1918

A summary of the key physicochemical properties of O-1918 is presented in the table below.
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Property Value

Chemical Formula C19H2602

Molecular Weight 286.41 g/mol
1,3-Dimethoxy-5-methyl-2-((1R,6R)-3-methyl-6-

IUPAC Name Y Y2 ) Y
(prop-1-en-2-yl)cyclohex-2-en-1-yl)benzene

Appearance Colorless solid

. Soluble in organic solvents such as DMSO,
Solubility

ethanol, and methanol

Synthesis of 0-1918

The synthesis of O-1918 involves a multi-step process, beginning with the readily available
precursor, olivetol. The general synthetic strategy focuses on the condensation of an
appropriate terpene with a resorcinol derivative, followed by methylation. While a detailed,
peer-reviewed synthesis protocol specifically for O-1918 is not readily available in the public
domain, a plausible synthetic route can be inferred from the synthesis of related cannabidiol

analogs.

A likely precursor to the final methylation step is (-)-2-(p-mentha-1,8-dien-3-yl)-orcinol. The final
step in the synthesis of O-1918 is the dimethylation of the hydroxyl groups of this precursor.

Experimental Protocol: Final Methylation Step (Inferred)

o Reactant Preparation: In a Wheaton-type pressure tube, add dry potassium carbonate
(K2CO:s).

o Addition of Precursor: Dissolve (-)-2-(p-mentha-1,8-dien-3-yl)-orcinol in dry acetonitrile and
add it to the pressure tube. Wash the container with additional dry acetonitrile and transfer
the washings to the pressure tube to ensure complete transfer of the reactant.

e Methylation: Add iodomethane (CHsl) to the reaction mixture.

o Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored
by thin-layer chromatography (TLC).
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» Work-up and Purification: Upon completion, the reaction mixture is filtered, and the solvent is
removed under reduced pressure. The crude product is then purified using column
chromatography on silica gel to yield O-1918.

Biological Characterization of O-1918

The biological activity of O-1918 is primarily characterized by its interaction with GPR18 and
GPR55. A series of in vitro assays are typically employed to determine its potency and
functional effects at these receptors.

: o E

Assay Receptor Effect of O-1918

Radioligand Binding CB1, CB2 No significant binding affinity

Can act as an agonist,
Intracellular Calcium inducing calcium release. Also
o GPR18 ]
Mobilization antagonizes the effects of

other GPR18 agonists.

Can induce ERK1/2

ERK1/2 Phosphorylation GPR18 )
phosphorylation.
Does not typically induce -
B-Arrestin Recruitment GPR18 arrestin recruitment, indicating
biased agonism.
Acts as an antagonist,
Functional Assays GPR55 inhibiting the effects of GPR55

agonists.

Experimental Protocols

This assay measures the ability of O-1918 to induce or inhibit GPR18- or GPR55-mediated
changes in intracellular calcium concentration.

o Cell Culture: Culture HEK293 cells stably expressing human GPR18 or GPR55 in a 96-well
black-walled, clear-bottom plate until they reach 80-90% confluency.
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» Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt
Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such
as Fluo-4 AM, by incubating them in the dark at 37°C for 30-60 minutes.

o Compound Addition: After incubation, wash the cells to remove excess dye. For agonist
testing, add varying concentrations of O-1918 to the wells. For antagonist testing, pre-
incubate the cells with varying concentrations of O-1918 before adding a known GPR18 or
GPR55 agonist.

o Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader
immediately after compound addition. The change in fluorescence corresponds to the
change in intracellular calcium concentration.

This assay determines the effect of O-1918 on the activation of the Mitogen-Activated Protein
Kinase (MAPK) pathway, a downstream effector of GPR18 and GPR55 activation.

o Cell Treatment: Seed GPR18- or GPR55-expressing cells in 6-well plates. Once confluent,
serum-starve the cells for several hours. Treat the cells with different concentrations of O-
1918 for a specified time (e.g., 5-15 minutes).

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis
buffer containing protease and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of each lysate using a standard
method (e.g., BCA assay).

o SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by
SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

e Immunodetection: Block the membrane and then incubate it with a primary antibody specific
for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

 Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and
imaging system.
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e Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to
normalize the p-ERK1/2 signal.

This assay is used to investigate the biased agonism of O-1918 at GPR18 by measuring its
ability to recruit B-arrestin to the activated receptor.

e Cell Plating: Plate PathHunter® cells, which co-express the GPCR of interest fused to a
ProLink™ tag and B-arrestin fused to an Enzyme Acceptor (EA), in a 384-well white-walled,
clear-bottom plate and incubate overnight.

o Compound Addition: Add varying concentrations of O-1918 or a control agonist to the cells.

 Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and 3-
arrestin recruitment.

o Detection: Add the PathHunter® detection reagents, which contain a substrate for the
complemented enzyme.

» Signal Measurement: After a further incubation at room temperature, measure the
chemiluminescent signal using a plate reader. An increase in signal indicates [3-arrestin
recruitment.

Signaling Pathways of O-1918

0-1918 exerts its biological effects by modulating the signaling pathways downstream of
GPR18 and GPR55.

GPR18 Signaling Pathway

GPR18 is known to couple to Gai/o and Gaqg proteins. As a biased agonist, O-1918 can
selectively activate certain downstream pathways. The Gai/o pathway typically leads to the
inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Both Gai/o and
Gaq activation can lead to the stimulation of the MAPK/ERK pathway.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7910220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Inhibition Adenylyl Cyclase

0-1918 Cellular Response

MAPK/ERK Pathway

Activation

Click to download full resolution via product page

Caption: O-1918 mediated GPR18 signaling pathway.

GPRS55 Signaling Pathway

GPRS55 primarily couples to Gal2/13 and Gaq proteins. Activation of these G proteins initiates
a signaling cascade involving the small GTPase RhoA and its downstream effector, Rho-
associated coiled-coil containing protein kinase (ROCK). This pathway, along with the Gag-
mediated activation of phospholipase C (PLC), leads to an increase in intracellular calcium and
activation of the MAPK/ERK pathway. O-1918 acts as an antagonist at GPR55, blocking these
downstream effects.
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Caption: Antagonism of GPR55 signaling by O-1918.

Conclusion

0-1918 is a valuable pharmacological tool for the study of GPR18 and GPR55. Its selectivity
over the classical cannabinoid receptors makes it an important compound for elucidating the
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physiological and pathological roles of these orphan receptors. The detailed methodologies and
data presented in this guide are intended to facilitate further research into the therapeutic
potential of modulating GPR18 and GPR55 signaling.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Characterization of O-1918]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7910220#01918-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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